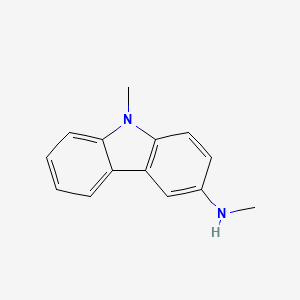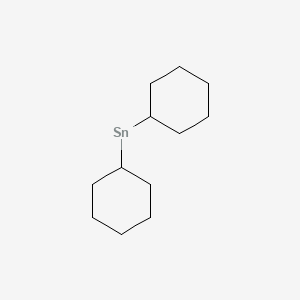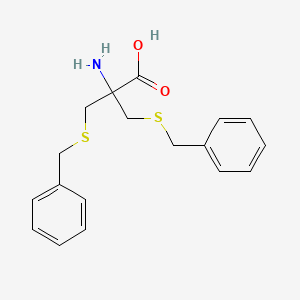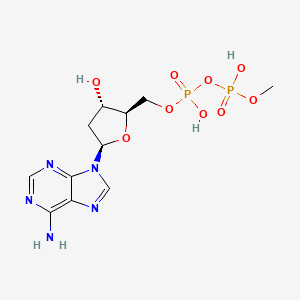
Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester typically involves multiple steps, starting from adenosine. The process includes selective phosphorylation and methylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at the 2’ and 5’ positions of the ribose moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation and methylation reactions. These methods are advantageous due to their high specificity and efficiency. Additionally, large-scale chemical synthesis may be employed, utilizing advanced techniques such as chromatography for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles replace one of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester oxide, while reduction may produce a reduced form of the compound with altered phosphate groups.
Applications De Recherche Scientifique
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mécanisme D'action
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in phosphorylation and methylation reactions, influencing various metabolic pathways. Additionally, it may bind to receptors on cell surfaces, modulating cellular responses and signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-diphosphate: A related compound with two phosphate groups, involved in energy transfer.
Adenosine 2’,5’-diphosphate: Another derivative with phosphate groups at different positions, used in biochemical studies.
Adenosine 5’-monophosphate: A simpler compound with a single phosphate group, playing a role in nucleotide metabolism.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
87202-48-0 |
|---|---|
Formule moléculaire |
C11H17N5O9P2 |
Poids moléculaire |
425.23 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-22-26(18,19)25-27(20,21)23-3-7-6(17)2-8(24-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clé InChI |
ATMQAMREPIOBKA-XLPZGREQSA-N |
SMILES isomérique |
COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canonique |
COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


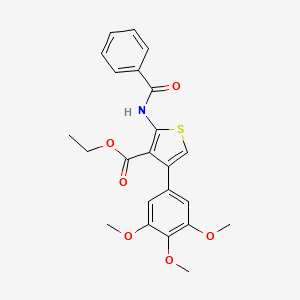
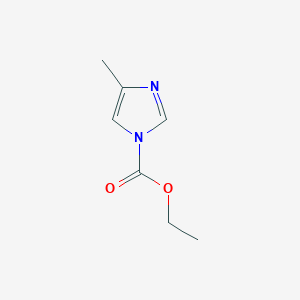
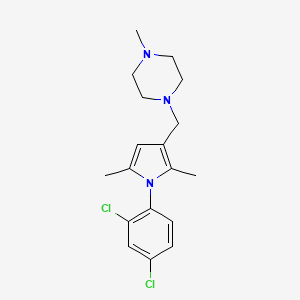
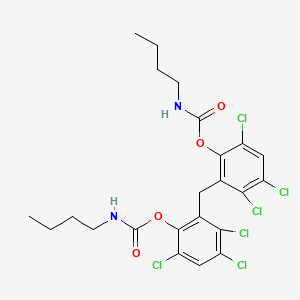
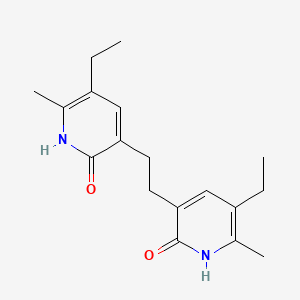
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

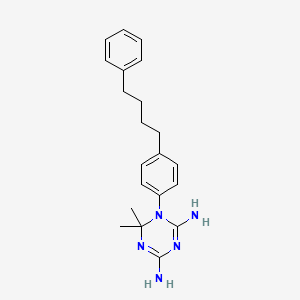
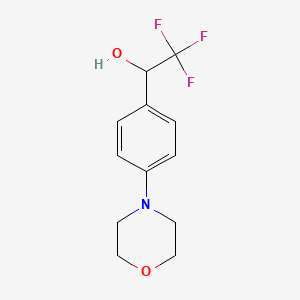
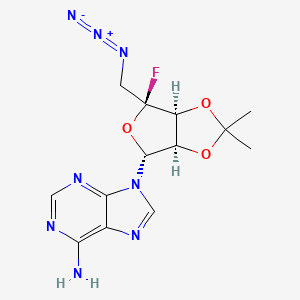
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
